3-amino-6-(difluoromethyl)-4-methyl-N-(naphthalen-2-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-AMINO-6-(DIFLUOROMETHYL)-4-METHYL-N-(2-NAPHTHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that belongs to the thienopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thienopyridine derivatives, including 3-AMINO-6-(DIFLUOROMETHYL)-4-METHYL-N-(2-NAPHTHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE, typically involves multi-step reactions. One common approach is the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thienopyridine core . The reaction conditions often include the use of bases and solvents such as ethanol or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-AMINO-6-(DIFLUOROMETHYL)-4-METHYL-N-(2-NAPHTHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents like ethanol, DMF, and dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-AMINO-6-(DIFLUOROMETHYL)-4-METHYL-N-(2-NAPHTHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial activity against various strains of bacteria and fungi.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-AMINO-6-(DIFLUOROMETHYL)-4-METHYL-N-(2-NAPHTHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects . The specific pathways involved depend on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-AMINO-6-(DIFLUOROMETHYL)-4-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
- 3-AMINO-6-(DIFLUOROMETHYL)-4-(5-METHYL-2-THIENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Uniqueness
3-AMINO-6-(DIFLUOROMETHYL)-4-METHYL-N-(2-NAPHTHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to the presence of the naphthyl group, which enhances its binding affinity and specificity for certain biological targets . This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Properties
Molecular Formula |
C20H15F2N3OS |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-amino-6-(difluoromethyl)-4-methyl-N-naphthalen-2-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H15F2N3OS/c1-10-8-14(18(21)22)25-20-15(10)16(23)17(27-20)19(26)24-13-7-6-11-4-2-3-5-12(11)9-13/h2-9,18H,23H2,1H3,(H,24,26) |
InChI Key |
UPFSJPYUZPKDBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC4=CC=CC=C4C=C3)N)C(F)F |
Origin of Product |
United States |
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